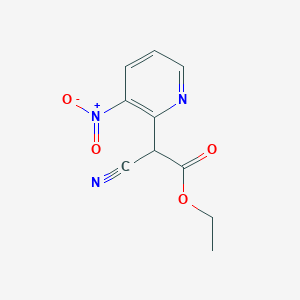

Ethyl 2-cyano-2-(3-nitropyridin-2-yl)acetate

Description

Ethyl 2-cyano-2-(3-nitropyridin-2-yl)acetate is a nitropyridine-derived ester with a cyanoacetate backbone. Its structure combines a pyridine ring substituted with a nitro group at the 3-position and a cyanoacetate moiety at the 2-position. This compound is synthesized via base-mediated condensation of ethyl cyanoacetate with 2-chloro-3-nitropyridine derivatives under reflux conditions, typically using tert-butanol and tert-butoxide (t-BuOK) as a base . The reaction yields a versatile intermediate for synthesizing heterocyclic compounds, pharmaceuticals, and coupling reagents. Its electron-withdrawing nitro and cyano groups enhance reactivity in nucleophilic substitutions and cyclization reactions, making it valuable in medicinal and synthetic chemistry.

Properties

IUPAC Name |

ethyl 2-cyano-2-(3-nitropyridin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4/c1-2-17-10(14)7(6-11)9-8(13(15)16)4-3-5-12-9/h3-5,7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKAXEULUCDDLLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1=C(C=CC=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-2-(3-nitropyridin-2-yl)acetate can be synthesized through a multi-step process. One common method involves the reaction of ethyl cyanoacetate with 3-nitropyridine-2-carbaldehyde in the presence of a base such as sodium ethoxide. The reaction typically occurs in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of ethyl 2-cyano-2-(3-nitropyridin-2-yl)acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-2-(3-nitropyridin-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The cyano group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Acidic or basic hydrolysis conditions.

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

Oxidation: 2-amino-2-(3-nitropyridin-2-yl)acetate.

Reduction: 2-cyano-2-(3-nitropyridin-2-yl)acetic acid.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Synthetic Routes

Ethyl 2-cyano-2-(3-nitropyridin-2-yl)acetate can be synthesized through several methods. A common approach involves the reaction of ethyl cyanoacetate with 3-nitropyridine-2-carbaldehyde in the presence of sodium ethoxide as a base. This reaction is typically conducted in ethanol under reflux conditions, followed by purification through recrystallization or column chromatography.

Chemical Reactions

The compound undergoes various chemical transformations, including:

- Oxidation : The nitro group can be reduced to an amino group using hydrogen gas and a palladium catalyst.

- Reduction : The cyano group can be hydrolyzed to form a carboxylic acid under acidic or basic conditions.

- Substitution : The ester group can participate in nucleophilic substitution reactions with amines or alcohols.

Chemistry

In chemistry, ethyl 2-cyano-2-(3-nitropyridin-2-yl)acetate serves as a valuable building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile reagent in organic synthesis.

Biology

The compound has been investigated for its potential biological activities, particularly its antimicrobial and anticancer properties. Research has focused on its interactions with specific biological targets, which may lead to the development of new therapeutic agents. For instance, studies have shown that derivatives of this compound exhibit significant inhibitory effects on cancer cell lines, suggesting its potential as an anticancer drug candidate .

Medicine

Due to its promising biological activities, ethyl 2-cyano-2-(3-nitropyridin-2-yl)acetate is explored as a lead compound in drug discovery. Researchers are examining its derivatives for potential use in treating various diseases, including cancer and infections caused by resistant pathogens .

Industrial Applications

In industry, this compound is utilized in the development of specialty chemicals and materials. Its reactivity allows for the creation of various functionalized compounds that can be applied in different industrial contexts.

Antitumor Activity

A notable study investigated the antitumor activity of several derivatives synthesized from ethyl cyanoacetate. Some derivatives demonstrated promising inhibitory effects on multiple cancer cell lines, comparable to established chemotherapeutic agents like doxorubicin. This highlights the potential of ethyl 2-cyano-2-(3-nitropyridin-2-yl)acetate as a scaffold for developing new anticancer drugs .

Mechanism of Action

The mechanism of action of ethyl 2-cyano-2-(3-nitropyridin-2-yl)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, resulting in antimicrobial or anticancer effects. The exact molecular pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of ethyl 2-cyano-2-(3-nitropyridin-2-yl)acetate are compared below based on substituents, synthesis routes, reactivity, and applications.

Structural Analogs

Functional Analogs (Coupling Reagents)

Reactivity and Stability

- The 3-nitropyridin-2-yl group enhances electrophilicity at the acetate position, facilitating nucleophilic attacks (e.g., in spirocyclic indole synthesis) .

- Sulfur- or oxygen-linked analogs (e.g., thioacetates or oxyacetates) exhibit reduced electrophilicity compared to the parent compound but improved stability under acidic conditions .

- Coupling reagents like o-NosylOXY and TsOXY outperform traditional reagents (e.g., HOBt) in suppressing racemization during peptide synthesis .

Biological Activity

Ethyl 2-cyano-2-(3-nitropyridin-2-yl)acetate is an organic compound with significant potential in medicinal chemistry, particularly concerning its biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and comparative analysis with similar compounds.

Overview and Synthesis

Ethyl 2-cyano-2-(3-nitropyridin-2-yl)acetate, with the molecular formula C10H9N3O4, is synthesized through a multi-step process involving the reaction of ethyl cyanoacetate with 3-nitropyridine-2-carbaldehyde. The reaction typically occurs in an organic solvent like ethanol under reflux conditions, utilizing sodium ethoxide as a base for optimal yield.

Biological Activity

The compound has been studied for various biological activities, including:

- Antimicrobial Properties : Ethyl 2-cyano-2-(3-nitropyridin-2-yl)acetate exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In studies, it demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

- Anticancer Effects : Research indicates that this compound may inhibit the growth of cancer cell lines. For example, it has shown cytotoxic effects against human colon carcinoma cells (HT29) in assays measuring cell viability .

Table 1: Biological Activity Summary

| Activity Type | Target Organisms/Cells | MIC/IC50 Values | Reference |

|---|---|---|---|

| Antimicrobial | E. coli, S. aureus | MIC = 6.25–12.5 μg/mL | |

| Anticancer | HT29 colon carcinoma cells | IC50 < 200 nM |

The mechanism by which ethyl 2-cyano-2-(3-nitropyridin-2-yl)acetate exerts its biological effects involves several pathways:

- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to enzyme inhibition.

- Disruption of Cellular Processes : The compound may disrupt critical cellular processes by interfering with enzyme functions or signaling pathways involved in cell proliferation and survival.

- Formation of Reactive Oxygen Species (ROS) : Some studies suggest that the compound may induce oxidative stress in target cells, contributing to its anticancer activity .

Comparative Analysis

When compared to other pyridine derivatives, ethyl 2-cyano-2-(3-nitropyridin-2-yl)acetate stands out due to its unique combination of functional groups which enhance its reactivity and biological activity:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl 2-(3-nitropyridin-2-yl)acetate | Lacks cyano group | Different reactivity |

| 3-Nitropyridine-2-carbaldehyde | Contains aldehyde instead of ester | Varies in solubility |

| Ethyl 2-cyanoacetate | Simpler structure | Lower antimicrobial potency |

Case Studies

Several studies have highlighted the efficacy of ethyl 2-cyano-2-(3-nitropyridin-2-yl)acetate:

- Antimicrobial Study : In a controlled environment, this compound exhibited superior antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, outperforming traditional antibiotics like amoxicillin .

- Cancer Cell Line Research : A study measuring the cytotoxic effects on HT29 cells revealed that compounds similar to ethyl 2-cyano-2-(3-nitropyridin-2-yl)acetate could significantly reduce cell viability at low concentrations, indicating potential for further drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.